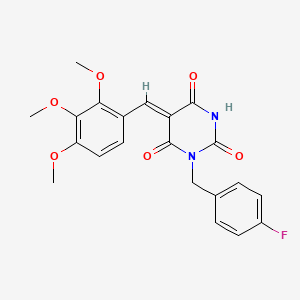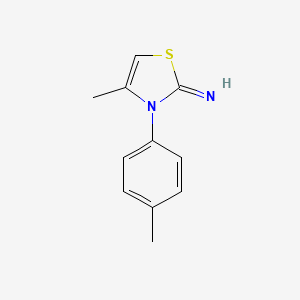![molecular formula C11H15NO2S B6131017 N-{2-[4-(methylthio)phenoxy]ethyl}acetamide](/img/structure/B6131017.png)
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide, also known as MTA, is a chemical compound that has been widely used in scientific research due to its unique properties. MTA is a white crystalline powder that is soluble in water and organic solvents. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers studying various biological processes.
Mecanismo De Acción
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This process can lead to changes in chromatin structure and gene expression. N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has also been found to have other mechanisms of action, such as inhibiting the activity of DNA methyltransferases and modulating the activity of transcription factors.
Biochemical and Physiological Effects:
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has been found to have a wide range of biochemical and physiological effects. In addition to its role as a histone deacetylase inhibitor, N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has also been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{2-[4-(methylthio)phenoxy]ethyl}acetamide in lab experiments is its ability to selectively inhibit histone deacetylases, which can lead to changes in gene expression without affecting other cellular processes. However, N-{2-[4-(methylthio)phenoxy]ethyl}acetamide can also have off-target effects and may inhibit other enzymes or signaling pathways. Additionally, N-{2-[4-(methylthio)phenoxy]ethyl}acetamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N-{2-[4-(methylthio)phenoxy]ethyl}acetamide. One area of interest is the development of new cancer therapies based on N-{2-[4-(methylthio)phenoxy]ethyl}acetamide's ability to alter gene expression. Another area of interest is the use of N-{2-[4-(methylthio)phenoxy]ethyl}acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the development of new drugs that target histone deacetylases and other epigenetic regulators based on the structure of N-{2-[4-(methylthio)phenoxy]ethyl}acetamide.
Métodos De Síntesis
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide can be synthesized through a series of chemical reactions starting with 4-(methylthio)phenol and ethyl chloroacetate. The reaction involves the use of a base catalyst and a solvent such as dimethyl sulfoxide or acetonitrile. The final product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. One of the main uses of N-{2-[4-(methylthio)phenoxy]ethyl}acetamide is as a histone deacetylase inhibitor, which can alter gene expression and potentially lead to the development of new cancer therapies. N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[2-(4-methylsulfanylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-9(13)12-7-8-14-10-3-5-11(15-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMSOHCEYXHXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(cyclopropylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6130939.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6130944.png)
![3-nitrobenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6130947.png)
![7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6130948.png)

![2-{1-[(5-methyl-2-furyl)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130970.png)
![1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6130981.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B6130983.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B6130985.png)
![1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6130986.png)
![3-(4-chlorophenyl)-4-(4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6130993.png)
![4-({[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid](/img/structure/B6130999.png)
![2-[(2,4-dimethylphenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6131011.png)